7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H13BrN2O3S and its molecular weight is 465.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cellular models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H15BrN2O3S, with a molar mass of approximately 404.29 g/mol. Its structure features a coumarin backbone linked to a thienopyrimidine moiety, which is crucial for its biological activity.
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. The proposed mechanisms include:
- Topoisomerase Inhibition : The compound acts as a dual inhibitor of topoisomerase I and II, which are essential enzymes in DNA replication and transcription. This inhibition leads to increased DNA damage and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : It has been shown to induce G2/M phase cell cycle arrest, which halts the proliferation of cancer cells by preventing them from completing mitosis .
- Induction of Apoptosis : The compound promotes apoptosis as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins, indicating activation of apoptotic pathways and autophagy .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound. Notably, it demonstrated significant cytotoxicity with an IC50 value of 1.73 μM against FaDu cells (a human hypopharyngeal squamous cell carcinoma line). The compound exhibited morphological changes in treated cells, confirming its cytotoxic effects through various assays including DAPI staining and clonogenic assays .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, suggesting potential anti-inflammatory applications. This selectivity is crucial as COX-1 inhibition can lead to adverse effects such as gastrointestinal complications .
Study 1: Antiproliferative Effects
In a study involving various cancer cell lines (MCF-7, A549), the compound was tested for its antiproliferative effects. Results indicated that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The study also highlighted the importance of structural modifications on enhancing biological activity.
Study 2: Molecular Docking Studies
Molecular docking studies provided insights into the binding interactions between the compound and target proteins involved in cancer progression. The docking simulations suggested strong binding affinities due to hydrogen bonding and hydrophobic interactions with critical amino acids in the target enzymes .
Summary Table of Biological Activities
Activity | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Antiproliferative | FaDu | 1.73 | Topoisomerase I/II inhibition |
Cell Cycle Arrest | MCF-7 | N/A | G2/M phase arrest |
Apoptosis Induction | A549 | N/A | Increased cleaved caspase-3 |
COX Inhibition | COX-2 vs COX-1 | Selective | Anti-inflammatory effects |
Eigenschaften
IUPAC Name |
7-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN2O3S/c1-12-8-19(26)28-18-9-15(6-7-16(12)18)27-21-20-17(10-29-22(20)25-11-24-21)13-2-4-14(23)5-3-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOGUDMIWJKXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.